molecular formula C10H8N4S4 B14179042 Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate CAS No. 880495-38-5

Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate

Cat. No.: B14179042
CAS No.: 880495-38-5
M. Wt: 312.5 g/mol
InChI Key: WURLLWZEEKABHG-UHFFFAOYSA-N
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Description

Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of multiple thiocyanate groups attached to a central ethene backbone, which imparts distinct chemical reactivity and stability.

Preparation Methods

The synthesis of Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate typically involves the reaction of ethene derivatives with thiocyanate reagents under controlled conditions. One common method includes the use of ethene-1,1,2,2-tetrayltetramethylene as a starting material, which is then reacted with thiocyanate salts in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate undergoes various chemical reactions, including:

Scientific Research Applications

Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound’s unique reactivity makes it a valuable tool in biochemical studies, particularly in the modification of proteins and other biomolecules.

    Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate involves its interaction with various molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This reactivity is exploited in both biochemical research and industrial applications .

Comparison with Similar Compounds

Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate can be compared with other thiocyanate-containing compounds, such as:

  • Ethene-1,1,2,2-tetrayltetramethylene tetrathiol
  • Ethene-1,1,2,2-tetrayltetramethylene tetrathioether

These compounds share similar structural features but differ in their reactivity and applications.

Properties

CAS No.

880495-38-5

Molecular Formula

C10H8N4S4

Molecular Weight

312.5 g/mol

IUPAC Name

[4-thiocyanato-2,3-bis(thiocyanatomethyl)but-2-enyl] thiocyanate

InChI

InChI=1S/C10H8N4S4/c11-5-15-1-9(2-16-6-12)10(3-17-7-13)4-18-8-14/h1-4H2

InChI Key

WURLLWZEEKABHG-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(CSC#N)CSC#N)CSC#N)SC#N

Origin of Product

United States

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